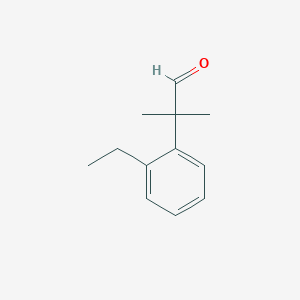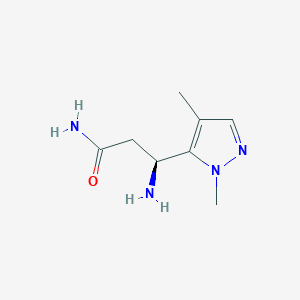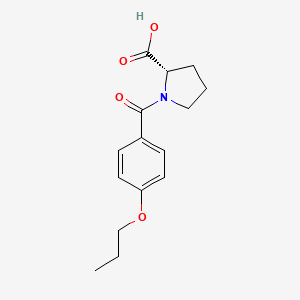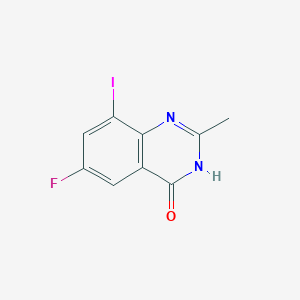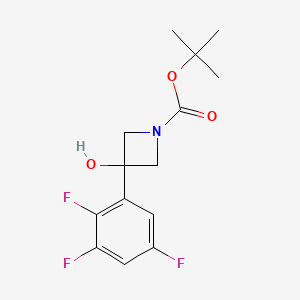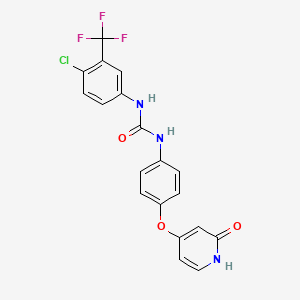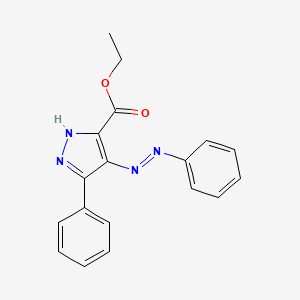
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group, making it a unique and interesting molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-4-(2-phenyldiazenyl)-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives.
科学的研究の応用
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
- 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
Uniqueness
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is unique due to the presence of both phenyl and phenyldiazenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
ethyl 3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C18H16N4O2/c1-2-24-18(23)17-16(21-19-14-11-7-4-8-12-14)15(20-22-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,22) |
InChIキー |
LMBCECQLQUPVRF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


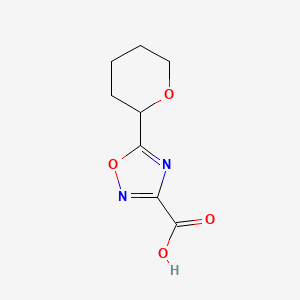
![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)

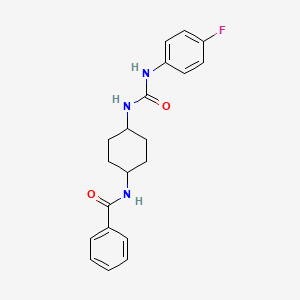

![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
